molecular formula C13H16N2O5 B4460798 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid

2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid

Cat. No. B4460798
M. Wt: 280.28 g/mol
InChI Key: OAASKAREXXLWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid, also known as N-(1-carboxy-2-methylpropyl)-L-phenylalanine, is a synthetic amino acid that has been widely used in scientific research for its various properties and applications.

Mechanism of Action

The mechanism of action of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific enzymes, receptors, and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme and dipeptidyl peptidase-4, which are involved in the regulation of blood pressure and glucose levels. It has also been shown to bind to specific receptors, such as the GPR40 receptor, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid are diverse and depend on the specific application and context. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, as well as the ability to regulate glucose and lipid metabolism. It has also been shown to affect the function of the immune system, the cardiovascular system, and the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid in lab experiments include its stability, solubility, and specificity. It can be easily synthesized and purified, and its properties can be tailored to specific applications. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are numerous future directions for the research and development of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid. These include the identification of new applications and targets, the optimization of its properties and synthesis methods, and the development of new derivatives and analogs with improved properties and efficacy. Additionally, further research is needed to elucidate its mechanisms of action and to better understand its biochemical and physiological effects.

Scientific Research Applications

2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid has been used in various scientific research applications, including as a substrate for enzymes, a ligand for receptors, and a probe for protein structure and function. It has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(1-carboxy-2-methylpropyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-7(2)10(12(18)19)15-13(20)14-9-6-4-3-5-8(9)11(16)17/h3-7,10H,1-2H3,(H,16,17)(H,18,19)(H2,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAASKAREXXLWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.